molecular formula C7HF15O3S.H3N<br>C7H4F15NO3S B12819268 Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate CAS No. 68259-07-4

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate

Cat. No.: B12819268
CAS No.: 68259-07-4
M. Wt: 467.15 g/mol
InChI Key: RCILBNOAZQUGEE-UHFFFAOYSA-N
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Description

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate: is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds known as perfluoroalkyl sulfonates, which are characterized by their high stability and resistance to degradation. This compound is often used in various industrial and scientific applications due to its chemical inertness and ability to repel water and oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate typically involves the reaction of perfluoroheptane sulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the ammonium salt. The general reaction can be represented as follows:

C7F15SO2F+NH3C7F15SO3NH4\text{C}_7\text{F}_{15}\text{SO}_2\text{F} + \text{NH}_3 \rightarrow \text{C}_7\text{F}_{15}\text{SO}_3\text{NH}_4 C7​F15​SO2​F+NH3​→C7​F15​SO3​NH4​

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of fluorinated intermediates and the use of specialized equipment to manage the highly reactive nature of the starting materials.

Chemical Reactions Analysis

Types of Reactions: Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or organic solvents.

    Major Products: The major products of these reactions are typically the substituted derivatives of the original compound, where the sulfonate group is replaced by the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a surfactant and emulsifier due to its ability to lower surface tension and stabilize emulsions. It is also employed in the synthesis of other fluorinated compounds.

Biology: In biological research, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate is used to study the effects of fluorinated compounds on biological systems. Its high stability and resistance to metabolic degradation make it a useful tool for long-term studies.

Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs.

Industry: Industrially, it is used in the manufacture of water and oil-repellent coatings, firefighting foams, and as a processing aid in the production of fluoropolymers.

Mechanism of Action

The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate involves its interaction with various molecular targets through its sulfonate group. The compound can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Ammonium perfluorooctane sulfonate
  • Ammonium perfluorohexane sulfonate
  • Ammonium perfluorobutane sulfonate

Comparison: Compared to these similar compounds, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonate has a longer fluorinated carbon chain, which enhances its hydrophobic and lipophobic properties. This makes it more effective in applications requiring extreme resistance to water and oil. Additionally, its larger molecular size can lead to different interaction profiles with biological molecules, making it a unique tool in scientific research.

Properties

CAS No.

68259-07-4

Molecular Formula

C7HF15O3S.H3N
C7H4F15NO3S

Molecular Weight

467.15 g/mol

IUPAC Name

azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonate

InChI

InChI=1S/C7HF15O3S.H3N/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25;/h(H,23,24,25);1H3

InChI Key

RCILBNOAZQUGEE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[NH4+]

Origin of Product

United States

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